6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
Brand Name:
Vulcanchem
CAS No.:
78876-16-1
VCID:
VC20784618
InChI:
InChI=1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25)
SMILES:
C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4
Molecular Formula:
C19H25N5O2
Molecular Weight:
355.4 g/mol
6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
CAS No.: 78876-16-1
Cat. No.: VC20784618
Molecular Formula: C19H25N5O2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78876-16-1 |
|---|---|
| Molecular Formula | C19H25N5O2 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25) |
| Standard InChI Key | DYTAJMIPFFMXLK-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |
| Canonical SMILES | C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator